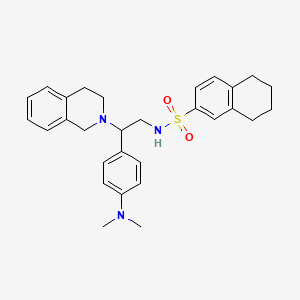
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves complex reactions such as the Pictet-Spengler condensation, Friedel-Crafts cyclizations, and reactions involving sulfoxides and sulfonamides. For example, the Pictet-Spengler reaction has been utilized for the synthesis of tetrahydroisoquinoline derivatives from N-sulfonyl-β-phenethylamines and α-chloro-α-phenylselenoesters, achieving moderate to good yields (Silveira et al., 1999). Moreover, Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate has been used to access substituted tetrahydroisoquinolines, a process that underscores the adaptability of these synthetic pathways to produce complex heterocyclic compounds (Bunce et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various analytical techniques, including crystallography. For instance, the structure determination of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile showcases the intricacies of molecular interactions and the spatial arrangement of atoms within such complex molecules (Otero et al., 2017).
Chemical Reactions and Properties
Compounds with the tetrahydroisoquinoline scaffold often participate in varied chemical reactions, reflecting their rich chemical properties. For example, their binding interactions with enzymes like phenylethanolamine N-methyltransferase (PNMT) have been studied, revealing insights into their potential as inhibitors based on molecular modeling and structure-activity relationship (SAR) studies (Grunewald et al., 2006).
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of tetrahydroisoquinoline and tetrahydronaphthalene derivatives have been a subject of interest due to their potential as core structures in various pharmacologically active compounds. For instance, Friedel-Crafts cyclization has been utilized for synthesizing tetrahydroisoquinolines, demonstrating the versatility of these compounds in organic synthesis (Bunce, Cain, & Cooper, 2012). These methodologies highlight the potential of such compounds in constructing complex molecular architectures relevant in drug discovery and development.
Biological Activities and Applications
Compounds with structural elements similar to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" have been investigated for a range of biological activities. For example, certain 1,4-Naphthoquinone derivatives containing phenylaminosulfanyl moieties have shown potent cytotoxic activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Ravichandiran et al., 2019).
Material Science and Engineering Applications
The structural motifs present in compounds like "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" are also of interest in material science. For instance, sulfonated poly(aryl ether sulfone)s, which may contain similar functional groups, have been developed for applications in proton exchange membranes , highlighting the utility of such structures in fuel cell technology (Zhang, Zhang, Zhang, & Li, 2010).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O2S/c1-31(2)27-14-11-24(12-15-27)29(32-18-17-23-8-4-6-10-26(23)21-32)20-30-35(33,34)28-16-13-22-7-3-5-9-25(22)19-28/h4,6,8,10-16,19,29-30H,3,5,7,9,17-18,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYMUNKYPYBGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

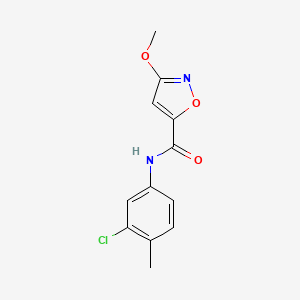
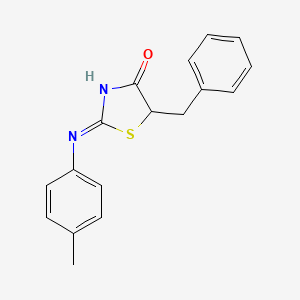
![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)
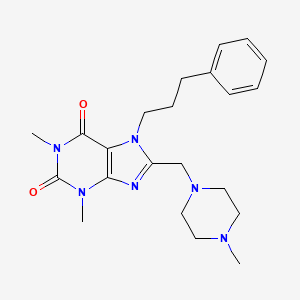
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)
![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)
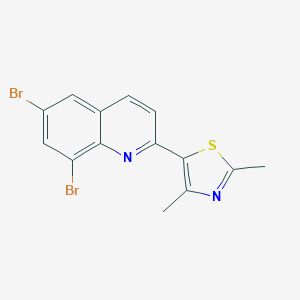
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)
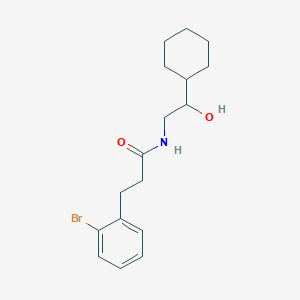
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)
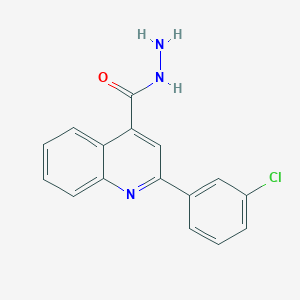
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)